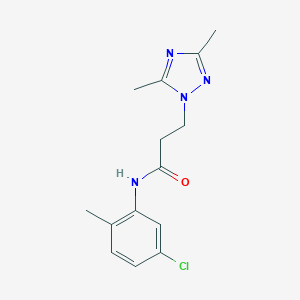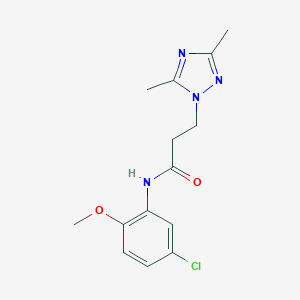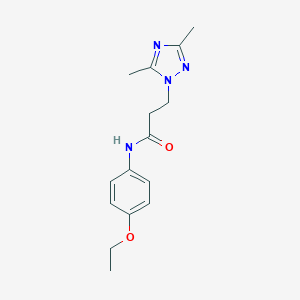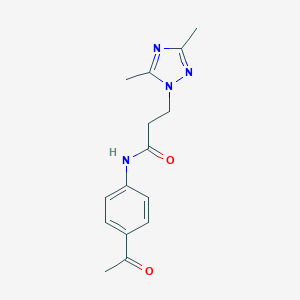![molecular formula C17H23N5O3S B497246 1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine CAS No. 879056-40-3](/img/structure/B497246.png)
1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine typically involves multiple steps:
Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Introduction of the triazole moiety: The triazole ring can be introduced via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile precursor.
Final coupling: The final step involves coupling the sulfonylated piperazine with the triazole-containing intermediate under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to sulfone under strong oxidative conditions.
Reduction: The triazole ring can be reduced to form corresponding amines under hydrogenation conditions.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial strains.
Medicine: Investigated for its anti-inflammatory effects and potential use in treating inflammatory diseases.
Mécanisme D'action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or receptors involved in inflammation.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
- 1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine
- 1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine
Uniqueness: 1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine core, combined with the sulfonyl and triazole moieties, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-14-3-5-16(6-4-14)26(24,25)22-9-7-20(8-10-22)17(23)15(2)11-21-13-18-12-19-21/h3-6,12-13,15H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTAZILNJNEQIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)CN3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














